Cas no 66570-80-7 (5H-Pyrido[4,3-b]indole-1-carbonitrile)

5H-Pyrido[4,3-b]indole-1-carbonitrile is a heterocyclic organic compound featuring a fused pyridoindole core with a nitrile functional group at the 1-position. This structure confers versatility in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmacologically active molecules. The nitrile group enhances reactivity, enabling further derivatization through nucleophilic addition or cyclization reactions. Its rigid polycyclic framework offers stability and potential for π-stacking interactions, making it valuable in the design of ligands or optoelectronic materials. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reliability in research and industrial processes.
5H-Pyrido[4,3-b]indole-1-carbonitrile structure
66570-80-7 structure
Product Name:5H-Pyrido[4,3-b]indole-1-carbonitrile
CAS No:66570-80-7
MF:C12H7N3
MW:193.204081773758
CID:1115651
PubChem ID:12405487
Update Time:2025-10-29

5H-Pyrido[4,3-b]indole-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5H-Pyrido[4,3-b]indole-1-carbonitrile
    • 66570-80-7
    • CS-0062345
    • D73193
    • DB-368725
    • Inchi: 1S/C12H7N3/c13-7-11-12-8-3-1-2-4-9(8)15-10(12)5-6-14-11/h1-6,15H
    • InChI Key: ODIYJYKBASMKCG-UHFFFAOYSA-N
    • SMILES: N1C2C=CN=C(C#N)C=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 193.063997236g/mol
  • Monoisotopic Mass: 193.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.5Ų

5H-Pyrido[4,3-b]indole-1-carbonitrile Pricemore >>

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